molecular formula C8H6ClN3O B1342342 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine CAS No. 62508-75-2

3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B1342342
CAS No.: 62508-75-2
M. Wt: 195.6 g/mol
InChI Key: KGKNMVLIWHRBGK-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

    Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application, but common targets include enzymes involved in cell signaling and metabolic pathways.

Comparison with Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group but different functional groups.

    Indole Derivatives: Compounds with similar heterocyclic structures but different substituents.

Uniqueness: 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine is unique due to its specific combination of a chlorophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring substituted with a chlorophenyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antimicrobial agents. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting vital metabolic pathways.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. In vitro evaluations indicate that it can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancer cells. The observed IC50 values suggest that it operates effectively at low concentrations, making it a candidate for further development as an anticancer agent .

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within cells. It may inhibit enzymes involved in cell signaling pathways or modulate the activity of transcription factors associated with cancer progression. Research shows that the compound can induce apoptosis in cancer cells through these interactions, enhancing its potential as a therapeutic agent .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)10.5
HeLa (Cervical)15.0
U-937 (Leukemia)12.1

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of oxadiazole derivatives, this compound was highlighted for its selective cytotoxicity against Bcl-2 positive cancer cell lines. The compound displayed significant growth inhibition rates compared to control groups, indicating its potential for further development in cancer therapy .

Properties

IUPAC Name

3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKNMVLIWHRBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605825
Record name 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62508-75-2
Record name 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine
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3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine
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3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine
Reactant of Route 5
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine
Reactant of Route 6
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine

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